REACTION_SMILES
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[CH2:38]([OH:39])[CH2:40][CH2:41][CH3:42].[CH3:31][CH2:32][N:33]([CH2:34][CH3:35])[CH2:36][CH3:37].[Cl:21][c:22]1[c:23]2[c:24]([n:25][cH:26][n:27]1)[nH:28][cH:29][cH:30]2.[ClH:1].[ClH:2].[NH2:3][C:4]1([CH2:10][NH:11][C:12]([c:13]2[cH:14][cH:15][c:16]([Cl:19])[cH:17][cH:18]2)=[O:20])[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1>>[NH2:3][C:4]1([CH2:10][NH:11][C:12]([c:13]2[cH:14][cH:15][c:16]([Cl:19])[cH:17][cH:18]2)=[O:20])[CH2:5][CH2:6][N:7]([c:22]2[c:23]3[c:24]([n:25][cH:26][n:27]2)[nH:28][cH:29][cH:30]3)[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncnc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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NC1(CNC(=O)c2ccc(Cl)cc2)CCNCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1(CNC(=O)c2ccc(Cl)cc2)CCNCC1
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Name
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Type
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product
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Smiles
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NC1(CNC(=O)c2ccc(Cl)cc2)CCN(c2ncnc3[nH]ccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |